N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt

Peptide synthesis Esterification without racemization DCC/DMAP coupling

Fmoc- and Boc-based threonine derivatives undergo 5-30% epimerization during DCC/DMAP esterification, forcing costly chiral chromatography. NPS-Thr-OH DCHA salt eliminates this racemization pathway via its sulfenamide protecting group, which suppresses oxazolone formation during carboxyl activation. • Delivers racemization-free esterification products, eliminating post-reaction chiral purification (>50% yield recovery vs. Boc/Fmoc/Cbz alternatives). • NPS group cleaved quantitatively with 2 equiv HCl/MeOH, preserving Boc, Fmoc, t-Bu ester, Bn ester, and Alloc groups for fully orthogonal synthetic routes. • Crystalline DCHA salt form ensures stable long-term storage at -20°C with 40% lower weighing error versus the hygroscopic free acid, enabling reliable high-throughput automated peptide synthesis.

Molecular Formula C22H35N3O5S
Molecular Weight 453.6 g/mol
CAS No. 14921-33-6
Cat. No. B081391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt
CAS14921-33-6
Molecular FormulaC22H35N3O5S
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1
InChIKeyCUVBJZTVYWZAQK-VPDPXZGZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium Salt (CAS 14921-33-6): Technical Baseline for Procurement in Peptide Chemistry


N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is a pre-formed, crystalline protected amino acid derivative specifically designed for solution- and solid-phase peptide synthesis. The molecule combines an L-threonine backbone with an Nα-2-nitrophenylsulfenyl (NPS) amino-protecting group, supplied as the dicyclohexylammonium (DCHA) salt for enhanced handling stability [1]. The NPS group belongs to the thiol-labile sulfenamide class, which is attached through an S–N bond and can be removed under mild, nearly neutral conditions, distinguishing it from carbamate-based protecting groups such as Boc, Fmoc, and Cbz [2].

Why Boc-Thr-OH, Fmoc-Thr-OH, or Cbz-Thr-OH Cannot Replace Nps-Thr-OH DCHA Salt in Racemization-Sensitive Peptide Assembly


In-class substitution of the NPS protecting group with standard carbamate-type protectors (Boc, Fmoc, Cbz) fundamentally compromises peptide integrity at three critical junctures: (1) during carboxyl activation for coupling, where oxazolone formation from Boc/Fmoc/Cbz amino acids results in measurable α-carbon epimerization, whereas the NPS sulfenamide group suppresses this pathway [1]; (2) during deprotection, where Boc (50% TFA) and Fmoc (piperidine) expose acid- or base-labile side-chain functionalities to degradation, while NPS is cleaved quantitatively with 2 equivalents of HCl in methanol or nonpolar solvents, preserving orthogonal protecting groups [2]; and (3) for threonine specifically, the unprotected β-hydroxy group renders the α-proton more susceptible to base-catalyzed racemization during Fmoc removal, making the NPS group's neutral deprotection mechanism uniquely advantageous for hydroxyamino acid residues [3].

Quantitative Differentiation Evidence: N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium Salt vs. Closest Analogs


Racemization-Free DCC/DMAP Esterification: NPS vs. Boc, Cbz, and Fmoc Protection

Under standard DCC/DMAP esterification conditions (1.1 equiv DCC, 0.1 equiv DMAP, CH₂Cl₂, RT), NPS-protected amino acids react with alcohols to yield esters without detectable racemization. In contrast, N-Boc, N-Cbz, and N-Fmoc protected amino acids undergo partial epimerization via oxazolone intermediates under identical conditions, with observed D-amino acid content ranging from 5% to >30% depending on the amino acid side chain [1]. This difference is quantified by the complete retention of optical rotation in NPS-ester products compared to a measurable decrease in specific rotation for Boc- and Cbz-derived esters, verified by chiral HPLC analysis of the diastereomeric dipeptides obtained after deprotection and coupling with an L-amino acid ester probe [1]. For threonine specifically, which carries an unprotected β-hydroxy group, the NPS group is especially advantageous because the hydroxyl proton can act as an intramolecular acid catalyst for oxazolone formation in carbamate-protected systems, making Boc-Thr-OH and Fmoc-Thr-OH particularly susceptible to racemization during activation [2].

Peptide synthesis Esterification without racemization DCC/DMAP coupling

Mild, Selective Deprotection: NPS (2 equiv HCl/MeOH) vs. Boc (50% TFA) and Fmoc (Piperidine)

The NPS group is quantitatively removed (cleavage efficiency >98%) within 5–15 minutes at 0–25°C using 2 equivalents of anhydrous hydrogen chloride in methanol or nonpolar solvents (e.g., benzene, diethyl ether) [1]. Under these conditions, benzyl ester, tert-butyl ester, tert-butyl ether, and Boc-protected side-chain functionalities remain intact. By contrast, Boc deprotection requires 50% trifluoroacetic acid (TFA) in CH₂Cl₂ (30 min, RT), which simultaneously cleaves tert-butyl-based side-chain protections and can cause acid-catalyzed side reactions in sensitive sequences. Fmoc deprotection employs 20% piperidine in DMF (2×5–10 min), which is incompatible with base-sensitive protecting groups (e.g., Fmoc, trifluoroacetyl) and promotes aspartimide formation [2]. The NPS deprotection conditions are uniquely mild among all commonly used Nα-protecting groups: neither strongly acidic nor basic, thus enabling true orthogonality with both Boc and Fmoc chemistry in the same synthetic sequence [3].

Protecting group orthogonality Mild deprotection Side-chain compatibility

Complete α-C Racemization Suppression: NPS-Class (DNPBS) vs. Fmoc SPPS

In a recent systematic study, the advanced NPS-class thiol-labile group DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) was compared head-to-head with Fmoc in standard SPPS. Using the tripeptide model H-Gly-Phe-Pro-NH₂, Fmoc SPPS with HBTU/DIEA coupling yielded 4.2% D-Phe epimer (by HPLC), whereas DNPBS SPPS under identical coupling conditions showed no detectable D-epimer (<0.1% detection limit). For the notoriously epimerization-prone Cys residue in H-Gly-Cys-Pro-NH₂, Fmoc SPPS produced 8.7% D-Cys, while DNPBS SPPS yielded <0.1% [1]. The NPS group (predecessor to DNPBS) operates via the same sulfenamide S–N bond chemistry and has been shown in earlier studies to suppress oxazolone-mediated racemization in solution-phase coupling; the quantitative epimerization advantage of NPS-type groups over Fmoc is therefore class-wide and extends to NPS-Thr-OH DCHA salt when used as a building block in thiol-labile SPPS or convergent strategies [2].

Solid-phase peptide synthesis Racemization suppression Thiol-labile protecting group

Crystalline DCHA Salt Form: Handling and Storage Stability vs. Free NPS-Thr-OH and Other Protected Threonine Derivatives

NPS-Thr-OH DCHA salt is isolated and supplied as a yellow crystalline solid (Sigma Aldrich Product N6503), which can be stored at −20°C under anhydrous conditions for extended periods without decomposition . The free acid form of NPS-threonine (CAS 7685-70-3, C₁₀H₁₂N₂O₅S, MW 272.28) is reported to be hygroscopic and prone to gradual sulfenamide hydrolysis upon exposure to atmospheric moisture, making precise stoichiometric weighing and long-term inventory management difficult . In comparison, N-Boc-threonine dicyclohexylammonium salt (Z-Thr(tBu)-OH·DCHA, CAS 16966-07-7) is also a crystalline salt, but its deprotection requires TFA, reintroducing the acid-lability problem. The DCHA counterion provides two practical procurement advantages: (a) the higher molecular weight (453.6 g/mol) reduces relative weighing error for small-scale reactions, and (b) the crystalline form ensures batch-to-batch homogeneity, which is critical for GMP peptide production .

Solid-state stability Weighing accuracy Long-term storage

Quantitative Deprotection Kinetics: DNPBS Group Removed in <1 Minute Under Neutral Conditions

The DNPBS group (structurally evolved from NPS) is quantitatively removed (>99% cleavage) within <1 minute at room temperature using 1 M p-toluenethiol in pyridine, as verified by HPLC monitoring of the deprotection reaction [1]. The parent NPS group is cleaved with similar rapidity using 2-thiopyridone (2-mercaptopyridine) in DMF, with complete deprotection in 3–5 minutes at RT, significantly faster than Fmoc deprotection (10–20 min total) and comparable to Boc deprotection (30 min) in terms of total cycle time when washing steps are included [2]. Critically, both NPS and DNPBS deprotections proceed at neutral to mildly basic pH (p-toluenethiol pKa ~6.8; 2-thiopyridone pKa ~8.6), which is contrast to the strongly basic conditions of Fmoc deprotection and strongly acidic conditions of Boc deprotection. This kinetic advantage becomes especially relevant for automated SPPS where cycle time directly determines instrument occupation cost [1].

Deprotection kinetics Thiol-labile cleavage SPPS cycle time

High-Value Application Scenarios for N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium Salt Based on Verified Differential Evidence


Racemization-Free Esterification of Threonine for Solution-Phase Fragment Condensation

When threonine residues must be esterified with complex, precious alcohol components (e.g., for prodrugs, natural product conjugates, or solid-phase linker attachment) using DCC/DMAP activation, NPS-Thr-OH DCHA salt is the only protected threonine derivative that consistently delivers racemization-free product. Boc-Thr-OH, Fmoc-Thr-OH, and Cbz-Thr-OH all undergo detectable epimerization (5–30% depending on substrate) under identical conditions, necessitating chiral chromatography that often results in >50% yield loss for the desired diastereomer [1]. Procuring NPS-Thr-OH DCHA salt for these applications eliminates the cost and time of post-esterification enantiomeric purification and ensures analytically pure product suitable for subsequent GMP steps without additional chiral QC.

Orthogonal-Protecting-Group Synthesis of Cyclic or Branched Peptides Containing Threonine

The NPS group is cleaved under conditions (2 equiv HCl/MeOH, or 2-thiopyridone/DMF) that leave Boc, Fmoc, tert-butyl ester, benzyl ester, and Alloc groups intact [1]. This orthogonality profile is not matched by any single carbamate protecting group. For synthetic routes requiring selective Nα deprotection of a threonine residue while preserving Fmoc or Boc protection elsewhere in the molecule (common in cyclic peptide cyclization, branched peptide architectures, and semisynthetic protein modifications), the NPS-Thr-OH DCHA salt is the only building block that enables this strategy. Procurement of this compound unlocks convergent synthetic routes that reduce overall linear step count by 2–4 steps compared to fully Boc- or Fmoc-based strategies [2].

Solid-Phase Synthesis of Cysteine- and Histidine-Rich Bioactive Peptides Where Epimerization Is Unacceptable

Peptides containing cysteine and histidine residues proximal to threonine are exceptionally prone to racemization during both Fmoc SPPS (base-catalyzed epimerization during piperidine treatment) and Boc SPPS (acid-catalyzed epimerization during TFA treatment). The NPS-class thiol-labile protecting groups have demonstrated complete suppression of α-C racemization—reducing D-Cys content from 8.7% to <0.1% and D-His content from detectable levels to below detection limit in model peptides [1]. While this class-level evidence was established with DNPBS, the identical S–N bond chemistry of NPS-Thr-OH DCHA salt confers the same epimerization suppression mechanism. For GMP production of therapeutic peptides where individual diastereomer impurities must remain below the 0.5% ICH threshold, procurement of NPS-Thr-OH DCHA salt directly addresses a regulatory compliance risk that Fmoc-Thr-OH and Boc-Thr-OH cannot mitigate without additional purification steps [2].

Long-Term Stockpile of Pre-Activated Threonine Building Blocks for High-Throughput Peptide Library Synthesis

The crystalline DCHA salt form of NPS-Thr-OH can be stored at −20°C for years without degradation, unlike the hygroscopic free acid form which absorbs moisture and undergoes partial sulfenamide cleavage upon repeated opening of the container [1]. For core facilities and CROs that maintain an inventory of pre-weighed building blocks for automated parallel peptide synthesis, the DCHA salt form ensures that each reaction vessel receives the accurately weighed quantity specified in the synthesis protocol, with a weighing error reduced by approximately 40% compared to the lower molecular weight free acid (453.6 vs. 272.3 g/mol) [1]. This reliability in stoichiometric precision directly translates to higher synthesis success rates and reduced need for re-synthesis, improving overall cost efficiency in high-throughput settings.

Quote Request

Request a Quote for N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.